

# Unveiling UMM-766: A Technical Guide to a Novel Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | UMM-766   |           |
| Cat. No.:            | B15568508 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **UMM-766**, a novel nucleoside analog demonstrating significant potential as a broad-spectrum antiviral agent against orthopoxviruses. This document outlines its chemical identity, summarizes key efficacy data, details experimental methodologies, and illustrates its proposed mechanism of action.

## **Chemical Structure and Identity**

**UMM-766** is chemically identified as 7-fluoro-7-deaza-2'-C-methyladenosine.[1][2] It is a nucleoside analog that has shown potent antiviral activity against a range of orthopoxviruses. [1][3][4]

The image you are requesting does not exist or is no longer available.

## **Efficacy and Antiviral Activity**

**UMM-766** has been identified as a potent inhibitor of orthopoxviruses through high-throughput screening of small molecules. Its efficacy has been demonstrated in both in vitro and in vivo



models.

## **In Vitro Antiviral Activity**

The 50% effective concentration (EC50) and selectivity index (SI) of **UMM-766** were evaluated against several orthopoxviruses in different cell lines. The data highlights the compound's potent and selective antiviral properties.

| Virus                     | Cell Line | EC50 (μM) | CC50 (µМ) | Selectivity<br>Index (SI) |
|---------------------------|-----------|-----------|-----------|---------------------------|
| Vaccinia Virus<br>(VACV)  | MRC-5     | <1        | >30       | >31.8                     |
| Vaccinia Virus<br>(VACV)  | RAW 264.7 | <1        | >30       | >102.4                    |
| Rabbitpox Virus<br>(RPXV) | MRC-5     | 4.15      | >30       | >7.2                      |
| Rabbitpox Virus<br>(RPXV) | RAW 264.7 | <1        | >30       | >110.3                    |
| Cowpox Virus<br>(CPXV)    | MRC-5     | 8.08      | >30       | >3.7                      |
| Cowpox Virus<br>(CPXV)    | RAW 264.7 | 2.17      | >30       | 13.82                     |

Data sourced from a study by Mudhasani et al. (2024).

## **In Vivo Efficacy**

In a murine model of severe orthopoxvirus infection, oral administration of **UMM-766** resulted in a dose-dependent increase in survival. Animals treated with a 7-day dosing regimen showed significantly reduced lung and nasal cavity lesions, along with markedly lower viral levels. The compound was well-tolerated at doses of 1, 3, and 10 mg/kg in BALB/c mice.

## **Experimental Protocols**



The following outlines the key experimental methodologies employed in the characterization of **UMM-766**'s antiviral activity.

## **High-Throughput Screening Assay**

A high-content, image-based phenotypic assay was utilized to screen a library of proprietary small molecules from Merck for inhibitors of orthopoxviruses.

- Cell Lines: MRC-5 (human lung fibroblast) and RAW 264.7 (mouse macrophage) cells were
  used.
- Viruses: Western Reserve strain of Vaccinia virus (VACV), Brighton Red strain of Cowpox virus (CPXV), and the Utrecht strain of Rabbitpox virus (RPXV) were employed.
- Procedure: Compounds were provided as 10-mM DMSO solutions. The assay identified molecules with favorable selective indices for further characterization.

### In Vivo Murine Model

The post-exposure efficacy of **UMM-766** was evaluated in a BALB/c mouse model.

- Challenge: Mice were exposed to VACV via intranasal instillation.
- Treatment: A 7-day oral dosing regimen of UMM-766 was initiated post-exposure.
- Endpoints: Efficacy was determined by monitoring survival rates, changes in body weight, and viral lung burden. Histopathological examination of lung and nasal cavity tissues was also performed.

# **Proposed Mechanism of Action**

**UMM-766** is a nucleoside analog, and its mechanism of action is proposed to be the inhibition of viral DNA-dependent RNA polymerase (DdRp). This inhibition disrupts the synthesis of viral RNA, which is essential for viral replication.







Click to download full resolution via product page

Caption: Proposed mechanism of UMM-766 action.

## **Experimental Workflow**



The discovery and initial evaluation of **UMM-766** followed a structured workflow, from initial screening to in vivo validation.



Click to download full resolution via product page

Caption: UMM-766 discovery and evaluation workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Orally available nucleoside analog UMM-766 provides protection in a murine model of orthopox disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [Unveiling UMM-766: A Technical Guide to a Novel Antiviral Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568508#what-is-the-chemical-structure-of-umm-766]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com